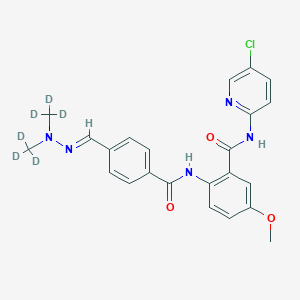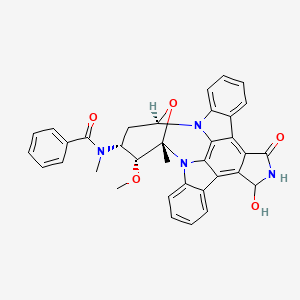![molecular formula C22H27ClN8O3S B8103327 N-[2-[[5-chloro-2-[[2-methoxy-6-(4-methylpiperazin-1-yl)pyridin-3-yl]amino]pyrimidin-4-yl]amino]phenyl]methanesulfonamide](/img/structure/B8103327.png)
N-[2-[[5-chloro-2-[[2-methoxy-6-(4-methylpiperazin-1-yl)pyridin-3-yl]amino]pyrimidin-4-yl]amino]phenyl]methanesulfonamide
Übersicht
Beschreibung
Die Verbindung „F-1“ ist ein fluoriertes organisches Molekül, das für seine einzigartigen chemischen Eigenschaften und seine breite Palette an Anwendungen bekannt ist. Die hohe Elektronegativität von Fluor und sein kleiner Atomradius verleihen fluorierten Verbindungen erhebliche Vorteile, wodurch sie in verschiedenen chemischen Prozessen sehr stabil und reaktiv sind .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Dies kann durch verschiedene Methoden erreicht werden, darunter direkte Fluorierung, elektrophile Fluorierung und nukleophile Fluorierung . Direkte Fluorierung umfasst die Reaktion organischer Substrate mit elementarem Fluor, oft unter kontrollierten Bedingungen, um eine Überfluorierung zu vermeiden. Elektrophile Fluorierung verwendet Reagenzien wie N-Fluorbenzolsulfonimid (NFSI) oder Selectfluor, um Fluoratome einzuführen . Nukleophile Fluorierung beinhaltet die Verwendung von Fluoridionen aus Quellen wie Kaliumfluorid oder Cäsiumfluorid.
Industrielle Produktionsmethoden
Die industrielle Produktion von fluorierten Verbindungen verwendet häufig großtechnische Fluorierungsprozesse. Diese Prozesse sind darauf ausgelegt, eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Ein gängiges Verfahren ist die Verwendung von kontinuierlichen Strömungsreaktoren, die eine präzise Steuerung der Reaktionsbedingungen und eine effiziente Wärmebehandlung ermöglichen . Darüber hinaus kann die Verwendung von speziellen Fluorierungsmitteln und Katalysatoren die Selektivität und Effizienz des Fluorierungsprozesses verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Fluorierte Verbindungen wie „F-1“ durchlaufen verschiedene chemische Reaktionen, darunter:
Substitution: Nukleophile Substitutionsreaktionen sind üblich, bei denen ein Nukleophil ein Fluoratom im Molekül ersetzt.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die bei Reaktionen von fluorierten Verbindungen verwendet werden, sind:
Oxidationsmittel: Kaliumpermanganat, Chromtrioxid.
Reduktionsmittel: Lithiumaluminiumhydrid, Natriumborhydrid.
Nukleophile: Kaliumfluorid, Cäsiumfluorid.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation von fluorierten Verbindungen fluorierte Alkohole oder Ketone ergeben, während die Reduktion fluorierte Kohlenwasserstoffe erzeugen kann .
Wissenschaftliche Forschungsanwendungen
Fluorierte Verbindungen wie „F-1“ haben eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Reagenzien und Zwischenprodukte in der organischen Synthese verwendet.
Biologie: Angewendet bei der Untersuchung von Enzymmechanismen und Protein-Ligand-Wechselwirkungen.
Medizin: In Pharmazeutika integriert, um die Stabilität und Bioverfügbarkeit von Medikamenten zu verbessern.
Industrie: Verwendet in der Produktion von Agrochemikalien, Polymeren und Spezialchemikalien.
Wirkmechanismus
Der Wirkmechanismus von fluorierten Verbindungen beinhaltet ihre Wechselwirkung mit molekularen Zielstrukturen und -wegen. Die hohe Elektronegativität von Fluor und seine Fähigkeit, starke Bindungen mit Kohlenstoffatomen einzugehen, tragen zur Stabilität und Reaktivität dieser Verbindungen bei . In biologischen Systemen können fluorierte Verbindungen die Enzymaktivität und Proteinfunktion modulieren, indem sie die elektronische Umgebung der aktiven Zentren verändern .
Wirkmechanismus
The mechanism of action of fluorinated compounds involves their interaction with molecular targets and pathways. Fluorine’s high electronegativity and ability to form strong bonds with carbon atoms contribute to the stability and reactivity of these compounds . In biological systems, fluorinated compounds can modulate enzyme activity and protein function by altering the electronic environment of active sites .
Vergleich Mit ähnlichen Verbindungen
Fluorierte Verbindungen sind aufgrund ihrer hohen Stabilität und Reaktivität im Vergleich zu nicht-fluorierten Analoga einzigartig. Ähnliche Verbindungen umfassen:
Chlorierte Verbindungen: Weniger stabil und reaktiv als fluorierte Verbindungen.
Bromierte Verbindungen: Ähnliche Reaktivität, aber größere Atomgröße im Vergleich zu fluorierten Verbindungen.
Iodierte Verbindungen: Weniger reaktiv und anfälliger für den Abbau als fluorierte Verbindungen.
Fluorierte Verbindungen wie „F-1“ zeichnen sich durch ihre außergewöhnliche Stabilität, Reaktivität und Vielseitigkeit in verschiedenen Anwendungen aus .
Eigenschaften
IUPAC Name |
N-[2-[[5-chloro-2-[[2-methoxy-6-(4-methylpiperazin-1-yl)pyridin-3-yl]amino]pyrimidin-4-yl]amino]phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN8O3S/c1-30-10-12-31(13-11-30)19-9-8-18(21(27-19)34-2)26-22-24-14-15(23)20(28-22)25-16-6-4-5-7-17(16)29-35(3,32)33/h4-9,14,29H,10-13H2,1-3H3,(H2,24,25,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGQFDSHCXICPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=C(C=C2)NC3=NC=C(C(=N3)NC4=CC=CC=C4NS(=O)(=O)C)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN8O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[5-[6-[4-(trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]piperidin-1-yl]pyridazin-3-yl]-1,3,4-oxadiazol-2-yl]methanol](/img/structure/B8103271.png)





![2-[[(3S,6S,9S,11R,18S,20R,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[4-(4-pentoxyphenyl)phenyl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-21-yl]oxy]ethyl-trimethylazanium;acetate](/img/structure/B8103317.png)

![N-[(1S)-1-(4-fluorophenyl)ethyl]-6-[6-methoxy-5-(4-methylimidazol-1-yl)pyridin-2-yl]-4-methylpyridazin-3-amine](/img/structure/B8103336.png)
![1-[6-[3-[4-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylanilino]-2,3-dihydro-1H-inden-4-yl]pyridin-2-yl]-5-methylpyrazole-4-carboxylic acid](/img/structure/B8103340.png)

